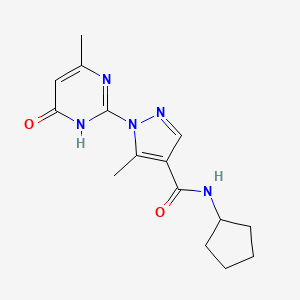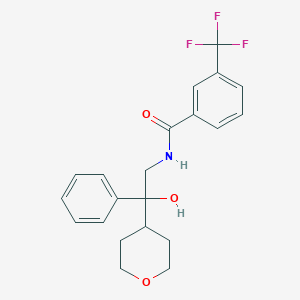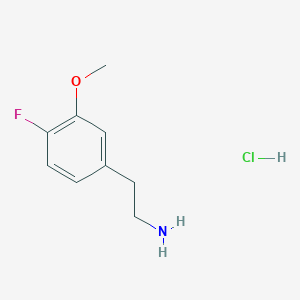
2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 128495-48-7 . It has a molecular weight of 169.2 and its IUPAC name is 2-(4-fluoro-3-methoxyphenyl)ethanamine . It is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H12FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.2 . It is in liquid form and is typically stored at a temperature of 4°C .Scientific Research Applications
Acid Catalysis in Histochemistry
The study by Björklund and Stenevi (1970) explored the use of hydrochloric acid to catalyze the formation of fluorophores through a histochemical condensation reaction between formaldehyde and phenylethylamines, including compounds with methoxy groups. This approach significantly enhances the fluorescence yield of these compounds, indicating its application in specific histochemical staining techniques for research in neuroscience and cellular biology (Björklund & Stenevi, 1970).
Synthesis and Cytotoxic Activity of Novel Compounds
Kadrić et al. (2014) described the synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives using primary and secondary amines. These compounds were tested for cytotoxic activity against various cancer cell lines, showcasing the potential of such derivatives in the development of new anticancer drugs. The study highlights the importance of structural modifications in phenylethylamine derivatives for enhancing biological activity (Kadrić et al., 2014).
Antimicrobial Activity of Schiff Bases
Puthran et al. (2019) focused on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their evaluation for in vitro antimicrobial activity. The study underscores the potential of incorporating fluoro and methoxy groups into Schiff bases for developing compounds with significant antimicrobial properties (Puthran et al., 2019).
Electrophilic Substitution and High-Spin Alignment in Organic Chemistry
Barlow et al. (2005) investigated intervalence charge-transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. This research is pertinent to understanding the electronic properties of organic compounds and their applications in materials science, particularly in the development of organic semiconductors and high-spin organic polymers (Barlow et al., 2005).
Fluorination and Methoxylation in Organic Synthesis
Fuchigami and Ichikawa (1994) explored the anodic methoxylation of N-(fluoroethyl)amines, demonstrating selective introduction of a methoxy group in the presence of fluoroalkyl groups. This method highlights the versatility of electrochemical techniques in functionalizing organic molecules, paving the way for the synthesis of complex organic compounds with potential applications in medicinal chemistry and material science (Fuchigami & Ichikawa, 1994).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or if it comes into contact with skin . The compound has the signal word “Danger” and has hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNSVRBIQUFWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride | |
CAS RN |
154550-93-3 | |
| Record name | 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)
![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)
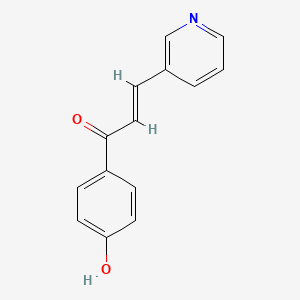
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)
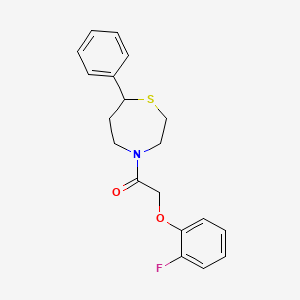
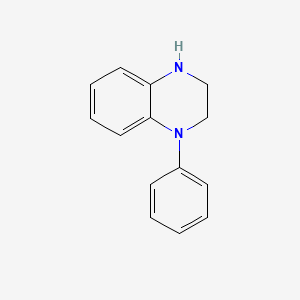
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
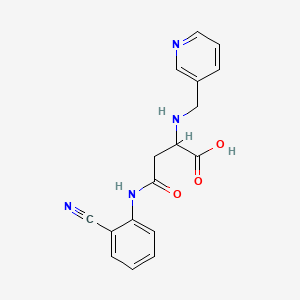
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
